

Technical Guide: Synthesis of Tributylmethylphosphonium Methyl Sulfate

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Compound of Interest

Compound Name: *Tributylmethylphosphonium methyl sulfate*

CAS No.: 69056-62-8

Cat. No.: B1591079

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Executive Summary

This guide details the synthesis, purification, and handling of **tributylmethylphosphonium methyl sulfate** (CAS 69056-62-8), a quaternary phosphonium salt widely utilized as an ionic liquid solvent and phase transfer catalyst. The synthesis proceeds via the quaternization of tributylphosphine (

) with dimethyl sulfate (DMS).

Due to the extreme toxicity of dimethyl sulfate (a potent alkylating agent and carcinogen) and the pyrophoric nature of tributylphosphine, this protocol prioritizes safety engineering and reaction control. The resulting product is a low-melting solid or viscous liquid (MP

17–25 °C) with high thermal stability, suitable for use in high-temperature organic transformations.

Critical Safety Directives

STOP AND READ: This synthesis involves reagents that pose immediate threats to life if mishandled.

Reagent	Hazard Class	Critical Precaution
Dimethyl Sulfate (DMS)	Carcinogen (Cat 1B), Acute Toxin (Inhalation)	Fatal if inhaled. Use only in a certified fume hood. Wear butyl rubber gloves (0.7mm). Double-glove. Keep ammonia/NaOH solution nearby for emergency neutralization.
Tributylphosphine ()	Pyrophoric, Skin Corrosive	Ignites spontaneously in air. Handle exclusively under inert atmosphere (Argon/Nitrogen).

Emergency Quench Protocol: In case of a DMS spill, immediately cover with a solution of 10% aqueous Ammonia or 1M NaOH. Do not wipe; allow the chemical neutralization to proceed for >30 minutes before cleanup.

Reaction Mechanism

The synthesis is a classic Menshutkin reaction (S

2 nucleophilic substitution). The lone pair on the phosphorus atom of tributylphosphine attacks the methyl group of dimethyl sulfate, displacing the methyl sulfate anion.

Chemical Equation:

Thermodynamics: The reaction is highly exothermic. Without active cooling and controlled addition rates, the temperature can runaway, leading to decomposition of the phosphine or vaporization of toxic DMS.

Materials and Equipment

Reagents:

- Tributylphosphine (TBP): >97% purity.[1] Store under Argon.
- Dimethyl Sulfate (DMS): >99% purity.
- Solvent (Optional but Recommended): Toluene or Hexane (Anhydrous). Using a solvent acts as a heat sink and facilitates crystal formation.
- Washing Solvent: Diethyl ether or Hexane (Anhydrous).
- Quenching Agent: 10% Aqueous NaOH.

Equipment:

- Schlenk line or Glovebox (required for TBP handling).
- Three-neck round-bottom flask (flame-dried).
- Pressure-equalizing addition funnel.
- Mechanical stirrer (magnetic stirring may fail as viscosity increases).
- Internal thermometer.
- Ice/Salt bath (-10 °C).

Experimental Protocol

Phase 1: Inert Setup and Reagent Preparation

- Apparatus Assembly: Assemble a flame-dried three-neck flask equipped with a nitrogen inlet, mechanical stirrer, and a pressure-equalizing dropping funnel.
- Purge: Cycle the system 3 times with vacuum/nitrogen to ensure an oxygen-free environment.
- Charging TBP: Under positive nitrogen pressure, transfer Tributylphosphine (20.2 g, 100 mmol) into the flask.

- Note: If using a solvent method, add 50 mL of anhydrous toluene at this stage. Solvent-free synthesis is possible but requires stricter thermal control.

Phase 2: Controlled Addition (The Exotherm)

- Cooling: Lower the flask into an ice/salt bath. Cool the TBP to 0 °C.
- Charging DMS: Transfer Dimethyl Sulfate (12.6 g, 100 mmol) into the dropping funnel.
 - Stoichiometry Note: Use a strict 1:1 molar ratio. Avoid excess DMS to simplify workup. If slight excess is needed for conversion, ensure rigorous quenching later.
- Addition: Dropwise add the DMS to the stirring TBP.
 - Rate Limit: Monitor internal temperature. Do not exceed 10 °C. The reaction is instantaneous and heat generation is rapid.
 - Observation: The mixture will become viscous.[2] If using toluene, two phases may form initially, eventually becoming a homogeneous ionic liquid phase or precipitating the salt.

Phase 3: Reaction Completion

- Warming: Once addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
- Ambient Stir: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2–4 hours.
- Completion Check: Analyze an aliquot via

³¹P NMR. The signal for TBP (

-32 ppm) should disappear, replaced by the phosphonium salt signal (

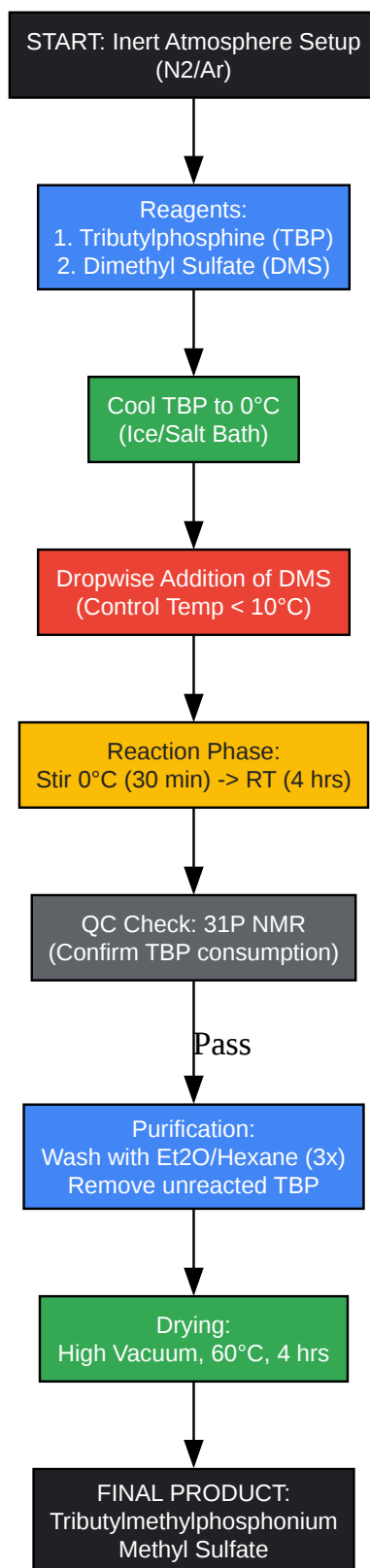
+30 to +35 ppm).

Phase 4: Purification and Isolation

- Washing: If the product is liquid/viscous oil:
 - Add 50 mL of anhydrous diethyl ether or hexane.

- Stir vigorously for 15 minutes. This extracts unreacted TBP and organic impurities.
- Stop stirring and allow phases to separate. The ionic liquid will form the bottom layer.
- Cannulate off the supernatant (top organic layer).
- Repeat this wash 3 times.
- Drying: Subject the bottom ionic liquid phase to high vacuum (<1 mbar) at 60 °C for 4 hours to remove volatile solvent traces.
- Final Product: The result is **Tributylmethylphosphonium methyl sulfate**, typically a clear, colorless to pale yellow viscous liquid or low-melting white solid.

Workflow Visualization



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Figure 1: Process flow for the synthesis and purification of **tributylmethylphosphonium methyl sulfate**.

Characterization Data

Parameter	Specification	Method
Appearance	White solid / Pale yellow liquid	Visual
Density	1.02–1.04 g/mL (20 °C)	Pycnometer
H NMR (DMSO-d ₆)	0.9 (t, 9H), 1.4 (m, 12H), 1.8 (d, 3H, P-Me), 2.1 (m, 6H), 3.4 (s, 3H, MeSO ₃)	400 MHz NMR
P NMR	+33.0 ppm (singlet)	Decoupled
Water Content	< 500 ppm	Karl Fischer

References

- PubChem. (2025). [1][3] Tributyl(methyl)phosphonium methyl sulfate. [1][4][5] National Library of Medicine. [\[Link\]](#)
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